8-(2-Oxopropyl)naphthalene-1-carboxylic acid
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Overview
Description
8-(2-Oxopropyl)naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a 2-oxopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Oxopropyl)naphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with 2-oxopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the oxidation of 8-(2-hydroxypropyl)naphthalene-1-carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to avoid over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(2-Oxopropyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,8-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 8-(2-hydroxypropyl)naphthalene-1-carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid.
Reduction: 8-(2-hydroxypropyl)naphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
8-(2-Oxopropyl)naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(2-Oxopropyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde
- 2-(Hydroxymethyl)-5-methyl-7-(2-oxopropyl)naphthalene-1-carbaldehyde
Uniqueness
8-(2-Oxopropyl)naphthalene-1-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-(2-oxopropyl)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9(15)8-11-6-2-4-10-5-3-7-12(13(10)11)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBRMGJARNBZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC2=C1C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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